GLUT1 Transporter Affinity: Complete Loss of Interaction vs. Retained Affinity of Regioisomers
In a comparative study evaluating the interaction of O-methylsulfonyl glucose derivatives with the human erythrocyte GLUT1 transporter, the C3-mesylated derivative (3-O-Methylsulfonyl-D-glucopyranose) demonstrated a complete loss of affinity [1]. This is in stark contrast to the C4 and C6 regioisomers, which exhibited only a slightly diminished affinity [1].
| Evidence Dimension | Affinity for human erythrocyte GLUT1 hexose transporter |
|---|---|
| Target Compound Data | Complete loss of affinity |
| Comparator Or Baseline | 6-O-methylsulfonyl-D-glucose (6-OMG) and 4-O-methylsulfonyl-D-glucose (4-OMG) |
| Quantified Difference | Qualitative: 'Complete loss' vs. 'Slightly diminished' affinity. |
| Conditions | Human erythrocyte GLUT1 hexose transport system (in vitro). |
Why This Matters
This stark difference in biological recognition allows for the design of control experiments or targeted probes where complete GLUT1 inactivity is a necessary design feature.
- [1] Halmos T, et al. Synthesis of O-methylsulfonyl derivatives of D-glucose as potential alkylating agents for targeted drug delivery to the brain. Evaluation of their interaction with the human erythrocyte GLUT1 hexose transporter. Carbohydr Res. 1997;299(1-2):15-21. doi: 10.1016/s0008-6215(96)00328-x. View Source
